molecular formula C18H21FN2O3S B7714301 methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate

methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate

Cat. No. B7714301
M. Wt: 364.4 g/mol
InChI Key: DLDWKSIHEVQQCY-UHFFFAOYSA-N
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Description

Methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate, also known as MMB, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the regulation of cell growth and division, and its dysregulation is implicated in the development and progression of various cancers.

Mechanism of Action

The c-Myc/Max interaction is critical for the regulation of cell growth and division. c-Myc is a transcription factor that regulates the expression of genes involved in cell growth, proliferation, and differentiation. It forms a complex with Max, which enhances its transcriptional activity. methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate disrupts this interaction by binding to c-Myc and preventing its association with Max, leading to the inhibition of c-Myc-dependent gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial protein-protein interactions. methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has several advantages for lab experiments. It is a highly selective inhibitor of the c-Myc/Max interaction, which makes it a valuable tool for studying the role of this interaction in cancer and other diseases. Additionally, methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has low toxicity and is stable in biological systems, which makes it suitable for in vitro and in vivo studies. However, methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has some limitations for lab experiments, including its relatively high cost and the need for specialized expertise in its synthesis and characterization.

Future Directions

For methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate research include the development of analogs, combination therapy, diagnostic tools, and the study of its role in other diseases.

Synthesis Methods

The synthesis of methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with methyl 2-bromoacetate to yield methyl 2-(4-fluorobenzylamino)acetate. This intermediate is then reacted with benzoic acid and treated with methanesulfonyl chloride to yield methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate. The final product is purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells, by disrupting the c-Myc/Max interaction. Additionally, methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a therapeutic agent.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-13-5-4-6-17(14(13)2)20-18(22)12-21(25(3,23)24)11-15-7-9-16(19)10-8-15/h4-10H,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDWKSIHEVQQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide

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